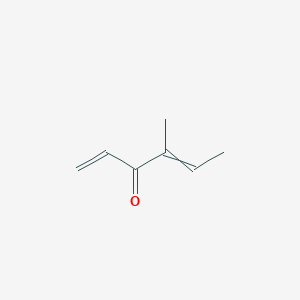
4-Methylhexa-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is known for its unique structure, which includes a methyl group attached to a hexadiene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with formaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bonds, using reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated diene systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylhexa-1,4-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The ketone functional group can form hydrogen bonds with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Methylhexa-1,3-diene: Similar in structure but with a different position of the double bonds.
3-Ethyl-4-methylhexa-1,5-diyne: Contains a triple bond instead of a double bond.
1,4-Hexadiene, 4-methyl-: Another isomer with a different arrangement of double bonds.
Uniqueness: 4-Methylhexa-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105645-95-2 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
4-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h4-5H,2H2,1,3H3 |
InChI-Schlüssel |
QVAKEGXNGLTCJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



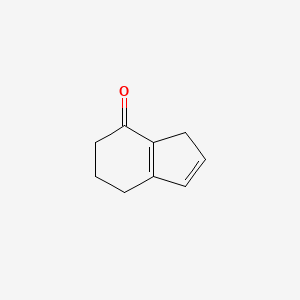
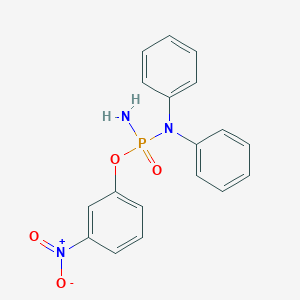
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)

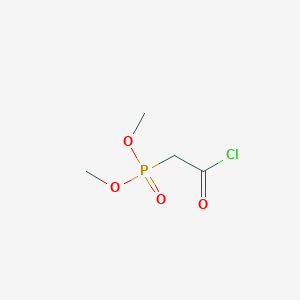

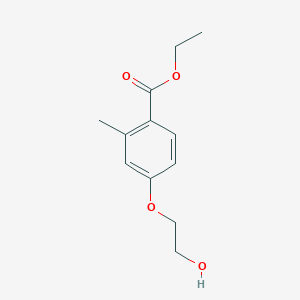
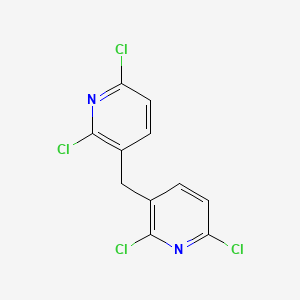
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
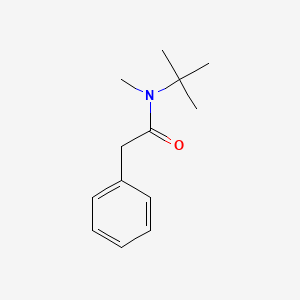
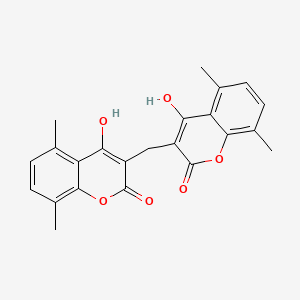
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
